3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the generation of a 2-(allyloxy)aryl radical in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the generation of a 2-(allyloxy)aryl radical, intramolecular addition of a double bond, and the insertion of sulfur dioxide . The exact details of these reactions, including the conditions under which they occur and the other reactants and products involved, are not specified in the search results.Scientific Research Applications
Synthesis and Characterization
- A study detailed the synthesis of a range of heterocyclic compounds, including pyridines and pyrazine derivatives similar to the chemical . These compounds were characterized by elemental analysis and spectral data, indicating a broad applicability in synthetic chemistry (Nadia A. Abdelriheem, S. A. Ahmad, A. Abdelhamid, 2015).
- Another research synthesized and characterized similar compounds, emphasizing their potential in antimicrobial and anticancer applications. The structures of these compounds were elucidated based on spectral facts and elemental analysis, indicating a rigorous approach to understanding their properties (Safaa I. Elewa, A. Abdelhamid, A. Hamed, E. Mansour, 2021).
Catalytic and Chemical Applications
- A study reported the preparation of magnetically separable graphene oxide anchored sulfonic acid nanoparticles and explored their high catalytic activity in the synthesis of pyrazine-2-carbonitrile derivatives. The material exhibited excellent reusability, highlighting potential applications in green chemistry and catalysis (Mo Zhang, Peng Liu, Yu‐Heng Liu, Zeren Shang, Hai-Chuan Hu, Zhan‐Hui Zhang, 2016).
Heterocyclic Chemistry and Pharmaceutical Applications
- Several papers have reported the synthesis of various heterocyclic derivatives involving pyridine and pyrazine structures. These studies underscore the versatility of such compounds in creating pharmacologically active molecules and elucidating their potential in medicinal chemistry.
- For example, one study focused on the utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives (A. Fadda, H. Etman, Mohamed Y. El-Seidy, K. Elattar, 2012).
- Another research explored the synthesis of novel pyridine, thiophene, thienopyrimidine, and thienopyridine derivatives containing a benzofuranyl moiety, indicating the potential for developing new therapeutic agents (J. Micky, N. Saleh, N. Shemiss, S. Mohamed, 2006).
Mechanism of Action
Target of Action
The primary targets of the compound 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile are currently unknown
Mode of Action
It is believed that the compound may interact with its targets through a radical process involving an intramolecular addition of a double bond to afford an alkyl radical intermediate .
Biochemical Pathways
The compound is thought to be involved in a radical process that includes an intramolecular 5-exo-cyclization and insertion of sulfur dioxide .
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c18-10-15-17(20-6-5-19-15)25-13-3-7-21(11-13)26(22,23)14-1-2-16-12(9-14)4-8-24-16/h1-2,5-6,9,13H,3-4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWNKPRDKRAULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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